molecular formula C11H11BrO2 B2500971 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1503375-52-7

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2500971
CAS No.: 1503375-52-7
M. Wt: 255.111
InChI Key: BNIDIIYTBNYVLV-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a brominated methylphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by bromination and carboxylation. One common method involves the reaction of 3-bromo-5-methylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds. This unique structure can lead to different chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring, a carboxylic acid group, and a brominated methylphenyl substituent. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C11_{11}H11_{11}BrO2_2
  • CAS Number : 1503375-52-7
  • Structural Information :
SMILES CC1 CC CC C1 Br C2 CC2 C O O\text{SMILES CC1 CC CC C1 Br C2 CC2 C O O}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Electrophilic Aromatic Substitution : The bromine atom may facilitate electrophilic aromatic substitution reactions, enabling the compound to interact with various biological molecules, including enzymes and receptors.
  • Enzyme Modulation : The carboxylic acid group can engage in hydrogen bonding, potentially influencing enzyme activity and biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

In preliminary studies, this compound has demonstrated cytotoxic effects on cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest, although further investigations are required to elucidate the precise pathways involved .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acidStructureModerate antimicrobial activity
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acidStructureWeak anticancer properties

The positional isomerism in these compounds affects their reactivity and biological interaction profiles, highlighting the significance of structural variations in biological activity .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various cyclopropane derivatives, including this compound, revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

In a recent investigation into the anticancer properties of this compound, researchers tested its effects on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50_{50} values comparable to established chemotherapeutics. The study suggested that the compound triggers apoptosis through mitochondrial pathways .

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-7-4-8(6-9(12)5-7)11(2-3-11)10(13)14/h4-6H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIDIIYTBNYVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503375-52-7
Record name 1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid
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